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Compound of Interest

Compound Name: 2-Isobutyl-5-nitrobenzonitrile

CAS No.: 288251-96-7

Cat. No.: B1322704

Get Quote

2-Isobutyl-5-nitrobenzonitrile is a specialized aromatic intermediate used primarily in the

synthesis of pharmaceutical agents targeting autoimmune pathways (specifically IL-15

inhibition) and as a structural analog in the optimization of xanthine oxidase inhibitors (related

to the Febuxostat pharmacophore).

Unlike its more common alkoxy-analogs (e.g., 2-isobutoxy-5-nitrobenzonitrile), this compound

features a direct carbon-carbon bond between the isobutyl group and the aromatic ring. This

structural nuance significantly alters its electronic properties, metabolic stability, and spectral

signature.

Primary Applications:

Fragment-Based Drug Design: Used as a scaffold for generating benzimidazole and

quinazoline derivatives.

Metabolic Stability Profiling: The alkyl linkage renders the molecule resistant to dealkylation

by cytochrome P450 enzymes compared to the labile ether linkage of isobutoxy derivatives.
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The most robust industrial route to 2-Isobutyl-5-nitrobenzonitrile involves the electrophilic

aromatic substitution (nitration) of 2-isobutylbenzonitrile. The directing effects are critical here:

the isobutyl group (activator, ortho/para director) and the cyano group (deactivator, meta

director) cooperatively direct the incoming nitronium ion to the 5-position.
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Figure 1: Regioselective nitration pathway. The 5-position is thermodynamically and kinetically

favored due to the cooperative directing effects of the alkyl and nitrile groups.

Part 3: Spectral Data Atlas
This section details the diagnostic spectral features required for identity confirmation and purity

analysis.

Nuclear Magnetic Resonance ( H NMR)
The

H NMR spectrum is the definitive method for distinguishing this compound from its isobutoxy
analogs.

Solvent: DMSO-

or CDCl

Frequency: 400 MHz
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Proton
Assignment

Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)

Structural
Insight

Ar-H6 (ortho

to CN)
8.52 Doublet (d) 1H

Highly

deshielded by

-CN and -NO

.

Ar-H4 (ortho

to NO

)

8.38 dd 1H ,

Between

withdrawing

NO

and donating

alkyl.

Ar-H3 (ortho

to Alkyl)
7.61 Doublet (d) 1H

Shielded

relative to

H4/H6 due to

alkyl group.

Ar-CH

(Benzylic)
2.75 Doublet (d) 2H

Critical

Diagnostic:

Alkyl-linked

CH

.

-CH-

(Methine)
1.95 Multiplet (m) 1H -

Characteristic

isobutyl split.

-CH

(Methyls)
0.92 Doublet (d) 6H

Terminal

methyls.
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Critical Note: If the benzylic signal appears at 3.9–4.0 ppm, the sample is 2-Isobutoxy-5-

nitrobenzonitrile. The shift of 2.75 ppm confirms the alkyl linkage (C-C bond) versus the ether

linkage (C-O bond).

Infrared Spectroscopy (FT-IR)

Functional Group
Wavenumber (cm

)
Intensity Assignment

Nitrile (-CN) 2235 Medium/Sharp
Characteristic stretch

for benzonitriles.

Nitro (-NO

)
1530 Strong Asymmetric stretch.

Nitro (-NO

)
1350 Strong Symmetric stretch.

C-H (Aromatic) 3080 Weak Ar-H stretching.

C-H (Aliphatic) 2960, 2870 Medium
Isobutyl C-H

stretches.

Mass Spectrometry (EI/ESI)
Molecular Ion (

): m/z 204.1

Base Peak: Often m/z 161 (Loss of isopropyl group,

).

Fragmentation Pattern:
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204

189 (Loss of methyl).

204

158 (Loss of NO

).

Part 4: Experimental Protocol for Purity Assessment
To ensure reproducibility in drug development workflows, the following protocol is

recommended for sample preparation.

Protocol: Quantitative NMR (qNMR) for Purity Assay

Sample Weighing: Accurately weigh 15.0 mg (

0.1 mg) of the solid 2-Isobutyl-5-nitrobenzonitrile into a clean vial.

Internal Standard: Add 5.0 mg of 1,3,5-Trimethoxybenzene (TMB) as an internal standard

(traceable purity).

Solvation: Dissolve in 0.75 mL of DMSO-

. Ensure complete dissolution by sonication for 30 seconds.

Why DMSO? It prevents aggregation of nitro-aromatics which can broaden peaks in CDCl

.

Acquisition:

Pulse Angle: 30°

Relaxation Delay (D1):

30 seconds (Required for full relaxation of aromatic protons).

Scans: 16.
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Processing: Phase correct manually. Integrate the benzylic doublet at 2.75 ppm against the

TMB singlet at 6.08 ppm.

Logic Flow: Structural Verification
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Figure 2: Decision tree for distinguishing the target molecule from common synthesis

impurities.
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Patent CA2362381C.Amide compounds and medicinal use thereof. (2001). Describes the

use of 2-isobutyl-5-nitrobenzonitrile in the synthesis of IL-15 inhibitors.

ChemicalBook.2-Isobutyl-5-nitrobenzonitrile Product Entry (CAS 288251-96-7).[2][3][4]

Verifies chemical identity and commercial availability.

National Center for Biotechnology Information.PubChem Compound Summary for

Nitrobenzene derivatives. General spectral trends for nitro-benzonitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. calpaclab.com [calpaclab.com]

2. 288251-96-7|2-Isobutyl-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

3. 288251-96-7 | MFCD27948833 | 2-Isobutyl-5-Nitrobenzonitrile [aaronchem.com]

4. 2-Isobutyl-5-nitrobenzonitrile | 288251-96-7 [amp.chemicalbook.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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